molecular formula C10H10BrN3 B2496313 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1349716-69-3

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No. B2496313
CAS RN: 1349716-69-3
M. Wt: 252.115
InChI Key: GRVZDTRGVZCUMB-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine, commonly referred to as BMP, is a heterocyclic compound with a variety of applications in the scientific community. It is a colorless solid that is insoluble in water and has a melting point of 120-121°C. BMP is a versatile compound with potential for use in medicinal chemistry, organic synthesis, and drug development.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine has been investigated for its potential as a drug candidate. Researchers have explored its pharmacological properties, including its interactions with biological targets. Some studies suggest that it may exhibit antihypertensive, potassium channel antagonistic, antifilarial, anti-HIV, and antitumor activities .

Dihydropyrimidine Derivatives

The compound belongs to the dihydropyrimidine (DHPM) family. DHPMs are versatile scaffolds with diverse bioactivities. Researchers have synthesized derivatives of 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine through cyclocondensation reactions. These derivatives may serve as potential drug leads or modulators .

Chalcone Derivatives

The compound’s synthesis involves a Claisen–Schmidt condensation step, leading to a chalcone derivative. Chalcones are known for their antioxidant, anti-inflammatory, and anticancer properties. Investigating the biological effects of this chalcone derivative could provide valuable insights .

Calcium Channel Modulation

Structurally, 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine resembles Hantsch 1,4-dihydropyridine, a calcium channel modulator. Understanding its impact on calcium channels could contribute to cardiovascular research and drug design .

Dye Intermediates

The compound is also relevant in the field of dye chemistry. Specifically, ®-(+)-1-(2-Bromophenyl)ethanol, a related compound, serves as an important dyestuff intermediate .

Organic Synthesis and Reaction Mechanisms

Researchers have studied the reaction pathways leading to the formation of 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine. Investigating the underlying mechanisms and optimizing synthetic routes can enhance our understanding of organic chemistry .

properties

IUPAC Name

2-(2-bromophenyl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVZDTRGVZCUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine

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